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Compound of Interest

5-Chloro-8-methyl-2-propyl-4-
Compound Name:

quinolinol
CAS No.: 1070880-11-3
Cat. No.: B12621967

Get Quote

Technical Profile: 5-Chloro-8-methyl-2-propyl-4-
quinolinol
Executive Summary

5-Chloro-8-methyl-2-propyl-4-quinolinol (CAS 1070880-11-3) is a specialized heterocyclic
intermediate belonging to the 4-quinolinol (4-hydroxyquinoline) class. Structurally characterized
by a quinoline core substituted with a chlorine atom at position 5, a methyl group at position 8,
and a propyl chain at position 2, this compound serves as a critical scaffold in medicinal
chemistry.

It acts as a privileged structure in the development of anti-infective agents, specifically targeting
bacterial communication systems (Quorum Sensing inhibition in Pseudomonas aeruginosa)
and veterinary coccidiostats. Its unique substitution pattern—combining lipophilicity
(propyl/methyl) with electronic modulation (chloro)—makes it a valuable precursor for structure-
activity relationship (SAR) studies in drug discovery.
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Chemical Identity & Properties

Property Specification

CAS Registry Number 1070880-11-3
5-Chloro-8-methyl-2-propylquinolin-4-ol (or

UPAC Name 4(1H)—quino|inon)</e taLIi)toanc; (

Molecular Formula C13H14CINO

Molecular Weight 235.71 g/mol

SMILES CCCC1=CC(=0)C2=C(C=CC(=C2N1)C)CI

Appearance Off-white to pale yellow solid

Soluble in DMSO, Methanol, Chloroform;

Solubility )

Insoluble in Water
pKa (Predicted) ~11.2 (OH), ~2.5 (NH protonation)
LogP (Predicted) 3.8-42

Synthetic Methodology

The synthesis of 5-Chloro-8-methyl-2-propyl-4-quinolinol follows a Conrad-Limpach
Cyclization protocol. This method is preferred for its reliability in constructing the 4-quinolinone
core from anilines and

-keto esters.

Reaction Logic

The synthesis involves the condensation of 5-chloro-2-methylaniline with ethyl butyrylacetate to
form an enamine intermediate (Schiff base), followed by high-temperature thermal cyclization.

Causality of Experimental Choices:

o Dean-Stark Trap: Used in Step 1 to remove water, driving the equilibrium toward the

enamine.
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o Dowtherm A: A eutectic mixture of biphenyl and diphenyl ether is used in Step 2 because the
cyclization requires temperatures >250°C, which exceeds the boiling points of standard
solvents.

o Rapid Addition: The enamine is added to boiling solvent to favor kinetic cyclization over
polymerization.

Step-by-Step Protocol

Reagents:

e 5-Chloro-2-methylaniline (1.0 eq)

Ethyl butyrylacetate (1.1 eq)

p-Toluenesulfonic acid (pTsOH) (0.01 eq - Catalyst)

Toluene (Solvent for Step 1)

Dowtherm A (Solvent for Step 2)

Workflow:

e Enamine Formation:

[¢]

Charge a reaction flask with 5-chloro-2-methylaniline (100 mmol) and Toluene (150 mL).

[¢]

Add Ethyl butyrylacetate (110 mmol) and a catalytic amount of pTsOH.

[e]

Attach a Dean-Stark apparatus and reflux for 4—6 hours until the theoretical amount of
water is collected.

[e]

Concentrate the mixture under reduced pressure to obtain the crude enamine oil.

e Thermal Cyclization:

o Heat Dowtherm A (100 mL) in a separate flask to a rolling boil (~255°C).
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o Critical Step: Add the crude enamine dropwise to the boiling Dowtherm A. Ensure the
temperature does not drop below 240°C.

o Continue heating for 30—60 minutes. Ethanol is evolved as a byproduct.

o Monitor reaction completion via TLC (Mobile phase: 5% MeOH in DCM).

« Isolation & Purification:
o Cool the reaction mixture to room temperature.
o Dilute with Hexane (200 mL) to precipitate the product.
o Filter the solid and wash exclusively with Hexane to remove residual Dowtherm A.

o Recrystallize from Ethanol/Water to yield pure 5-Chloro-8-methyl-2-propyl-4-quinolinol.

Synthesis Pathway Diagram

Condensation
5-Chloro-2-methylaniline (-H20)

\ Enamine Intermediate Reflux o | Thermal Cyclization -EtOH 5-Chloro-8-methyl-
/ (Schiff Base) ] (Dowtherm A, 250°C) 2-propyl-4-quinolinol

Ethyl Butyrylacetate

Click to download full resolution via product page

Caption: Conrad-Limpach synthesis pathway converting aniline precursors to the final
quinolinol scaffold.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using
a multi-modal approach.

HPLC Method (Purity)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 pm).
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Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (aromatic core) and 320 nm (quinolinone conjugation).

Acceptance Criteria: Purity > 98% (Area %).

NMR Spectroscopy (Structural Confirmation)

¢ Solvent: DMSO-d6.

o Key Signals:

[¢]

0.95 (t, 3H): Terminal methyl of the propyl group.

[¢]

1.70 (m, 2H): Methylene of the propyl group.

[¢]

2.45 (s, 3H): Methyl group at position 8 (Ar-CH3).

[¢]

2.60 (t, 2H): Methylene adjacent to the quinoline ring (C2-CH2).

[¢]

6.00 (s, 1H): Proton at position 3 (Characteristic of 4-quinolinones).

[¢]

7.2 - 8.0 (m, 2H): Aromatic protons (H6, H7). Note the coupling pattern will reflect the 5,8-
substitution.

Analytical Logic Diagram
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Validation Protocol

(Purity Check) (MW: 235.71) (Structure Verification)
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Caption: Quality control workflow ensuring chemical identity and purity before biological testing.

Applications & Biological Relevance[2][3][4]
Quorum Sensing Inhibition

Research indicates that 2-alkyl-4-quinolinols function as antagonists or partial agonists of the
PQS (Pseudomonas Quorum Sensing) receptor in Pseudomonas aeruginosa. The 2-propyl
chain mimics the native alkyl ligands (HHQ/PQS), while the 5-chloro and 8-methyl substitutions
alter the electronic fit within the receptor binding pocket. This makes the compound a valuable
probe for disrupting bacterial biofilm formation.

Veterinary Pharmacology

The structural motif is analogous to Coccidiostats (e.g., Buquinolate). The lipophilic 2-propyl
group facilitates membrane penetration, while the 4-OH group is essential for binding to the
cytochrome bcl complex of the parasite, inhibiting mitochondrial respiration.
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Safety & Handling (SDS Summary)

e Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

o Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent
oxidation of the methyl group or hydration.

o Disposal: Incinerate as hazardous organic chemical waste containing nitrogen and chlorine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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